

TMX-3013: A Technical Guide to a Potent Multi-CDK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

TMX-3013 is a potent, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Its ability to inhibit multiple CDKs with nanomolar efficacy has positioned it as a valuable tool in cancer research and a foundational molecule for the development of novel therapeutics, including proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of **TMX-3013**.

Chemical and Physical Properties

TMX-3013 is a solid compound with the chemical formula C17H14BrFN6O3S.[1][2] A summary of its key chemical properties is provided in the table below.

Property	Value	Reference
CAS Number	2488761-18-6	[1][2]
Molecular Formula	C17H14BrFN6O3S	[1][2]
Molecular Weight	481.30 g/mol	[1][2]
Appearance	Solid	[1][2]



Biological Activity and Mechanism of Action

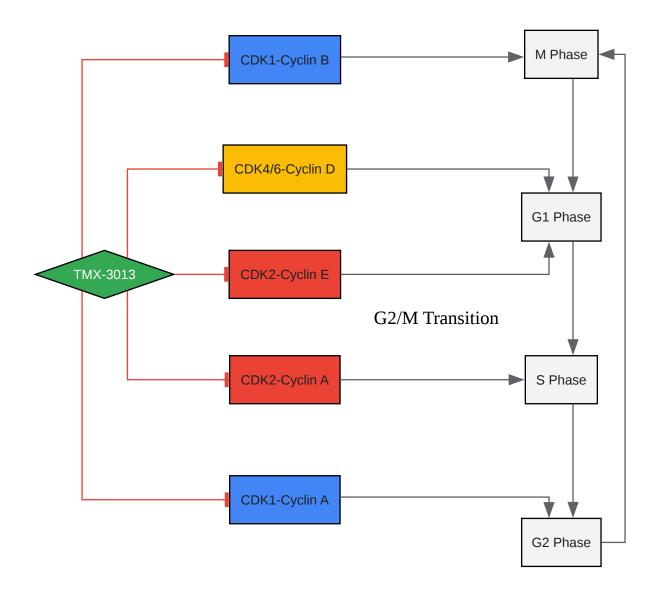
TMX-3013 functions as an ATP-competitive inhibitor of several cyclin-dependent kinases. By binding to the ATP pocket of these enzymes, it prevents the phosphorylation of their target substrates, thereby arresting the cell cycle. The inhibitory potency of **TMX-3013** against a panel of CDKs is detailed in the table below.

Target	IC50 (nM)	Reference
CDK1	0.9	[1][2]
CDK2	<0.5	[1][2]
CDK4	24.5	[1][2]
CDK5	0.5	[1][2]
CDK6	15.6	[1][2]

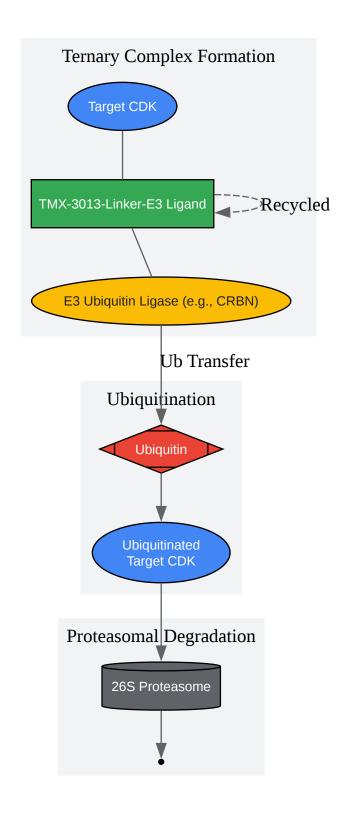
Cell Cycle Signaling Pathway

The following diagram illustrates the points of intervention of **TMX-3013** in the cell cycle through its inhibition of various CDKs.











Synthesis & Characterization Chemical Synthesis of TMX-3013 Derivative Purification (e.g., HPLC) Structural Verification (NMR, MS) Biochemical Evaluation Cellular Evaluation In Vitro Kinase Assay (IC50 Determination) Cell Culture & Treatment Cell Viability Assay (e.g., MTT) Western Blot for Protein Degradation

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References

- 1. Development of CDK2 and CDK5 Dual Degrader TMX-2172 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents PMC [pmc.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [TMX-3013: A Technical Guide to a Potent Multi-CDK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588548#tmx-3013-cas-number-and-chemical-properties]

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